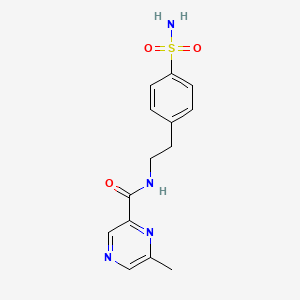

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Description

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide (C₁₄H₁₆N₄O₃S, molecular weight 320.37 g/mol) is a pyrazine-2-carboxamide derivative characterized by a methyl-substituted pyrazine core linked via an ethyl group to a 4-sulfamoylphenyl moiety. It is structurally related to glipizide, a sulfonylurea-class antidiabetic drug, and is identified as Glipizide Impurity D (USP: Glipizide related compound B) . This compound arises as a decomposition by-product of glipizide under thermal stress, formed via cleavage of the cyclohexylurea moiety . While its direct pharmacological activity remains uncharacterized, its structural analogs exhibit diverse biological activities, particularly in anti-tubercular and enzyme inhibition contexts .

Propriétés

IUPAC Name |

6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H2,15,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULFWLJSYSQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158855 | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-54-1 | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SDY6K019 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of Methyl 5-Methylpyrazine-2-Carboxylate

This ester is commercially available or prepared via esterification of 5-methylpyrazine-2-carboxylic acid using methanol and catalytic sulfuric acid.

Coupling Reaction Optimization

The critical step combines the amine and ester under basic conditions. Data from glipizide synthesis informs the following optimized protocol:

Procedure:

-

Reagent Mixing:

-

Reaction Monitoring:

-

Workup:

Table 1: Key Reaction Parameters and Yields

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Base (NaOMe) Equivalents | 2.5–3.0 eq | <90% yield with excess base |

| Temperature | 60–70°C | Lower temps slow reaction |

| Solvent | Methanol | Optimal for solubility |

| Reaction Time | 3–4 hours | Complete conversion by HPLC |

Alternative Synthetic Routes

Alkali Metal Carbonate-Mediated Coupling

Using potassium carbonate in dimethylformamide (DMF) at 80–100°C extends the reaction time to 12–24 hours but avoids moisture-sensitive alkoxide bases. This method suits scale-up but requires stringent drying.

Microwave-Assisted Synthesis

A patent example describes microwave irradiation (150°C, 30 minutes) to accelerate the coupling, though this approach risks thermal degradation of the sulfamoyl group.

Impurity Profiling and Control

Major Byproducts

-

Desulfamoylated Product: Forms if acidic workup is too harsh.

-

Ester Hydrolysis: Free carboxylic acid results from prolonged heating in aqueous conditions.

Table 2: HPLC Retention Times of Target vs. Impurities

| Compound | Retention Time (min) | Mobile Phase |

|---|---|---|

| This compound | 8.2 | Phosphate buffer/ACN/MeOH (70:20:10) |

| 5-Methylpyrazine-2-carboxylic acid | 5.7 | Same as above |

| 2-(4-Sulfamoylphenyl)ethylamine | 2.1 | Same as above |

Industrial-Scale Considerations

Solvent Selection

Catalyst Recycling

Sodium methoxide can be partially recovered via distillation, reducing waste.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide has several scientific research applications, including:

Pharmaceutical Research: Used as a reference standard for the analysis and quality control of glipizide, a medication used to treat type 2 diabetes.

Analytical Chemistry: Employed in method development and validation for the quantitative analysis of pharmaceutical compounds.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Industrial Applications: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

The mechanism of action of 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is not well-documented. as a related compound to glipizide, it may interact with similar molecular targets. Glipizide works by stimulating the release of insulin from the pancreas, primarily by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells . This leads to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels, resulting in increased insulin secretion .

Activité Biologique

6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity D, is a compound structurally related to the antidiabetic drug Glipizide. Its molecular formula is with a molecular weight of 320.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and its role as an impurity in pharmaceutical formulations.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazine and related compounds exhibit notable anti-inflammatory activities. The biological activity of this compound can be inferred from the activities of similar compounds in the literature.

-

Inhibition of COX Enzymes :

- Compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response. For instance, certain pyrazole derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

- The inhibition of these enzymes leads to decreased production of pro-inflammatory prostaglandins, underscoring the potential of this compound in managing inflammation.

- Structure-Activity Relationship (SAR) :

Pharmacological Studies

Pharmacological evaluations have been conducted using various animal models to assess the anti-inflammatory efficacy of related compounds:

- Carrageenan-Induced Paw Edema :

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazine derivatives:

- Study on Pyrazolo[3,4-d]pyrimidine Derivatives :

- Pyrimidine Derivatives :

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

The compound’s pyrazine-2-carboxamide scaffold is shared with several pharmacologically active derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazine-2-Carboxamide Derivatives

Key Observations

Anti-Tubercular Activity: Analogs with halogenated aryl groups (e.g., A, C) or heterocyclic linkers (e.g., E) demonstrate potent anti-tubercular activity, with MICs ≤2 mg mL⁻¹ . The pyridoacridine derivative 13 () highlights that fused aromatic systems enhance both anti-TB activity and cytotoxicity, suggesting that the target compound’s simpler sulfamoylphenyl group may limit target engagement .

Enzyme Inhibition :

- Chlorophenyl-substituted analogs (e.g., 71 ) inhibit photosystem II (IC₅₀: 43 μmol dm⁻³), indicating that electron-withdrawing groups enhance enzyme binding . The target compound’s sulfamoyl group (-SO₂NH₂) may similarly influence solubility or hydrogen-bond interactions, though this remains untested.

Structural Stability :

- The target compound’s role as a glipizide decomposition product underscores its thermal instability compared to analogs like A or C , which are designed for therapeutic use .

Toxicity Profile :

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, and how can they be addressed methodologically?

- Answer : Synthesis involves multi-step reactions, including pyrazine core formation, sulfonamide group introduction, and carboxamide coupling. Common challenges include low yields during sulfamoylphenyl ethylamine coupling and purification of intermediates. Methodological solutions:

- Use coupling agents like EDC/HOBt for amide bond formation to improve efficiency .

- Employ column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) for intermediate purification.

- Monitor reactions via TLC and confirm structures using (e.g., δ 8.2–8.5 ppm for pyrazine protons) and LC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer : Prioritize a combination of:

- NMR : , , and (if applicable) for structural elucidation. Key signals include sulfamoyl protons (δ 7.6–7.8 ppm, quartet) and methyl groups (δ 2.5 ppm, singlet) .

- LC-MS/MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H] at m/z 337.1) .

- FT-IR : Verify functional groups (e.g., C=O stretch at ~1680 cm, S=O at ~1150 cm) .

Q. What preliminary biological assays are recommended to explore its therapeutic potential?

- Answer : Start with target-agnostic screens:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or carbonic anhydrase isoforms (linked to sulfonamide activity) at 1–100 µM .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility and logP : Assess via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed mechanisms of action for this compound?

- Answer : Contradictions (e.g., conflicting kinase vs. GPCR activity) require:

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., 4R3P for sulfonamide-binding proteins) using AutoDock Vina .

- MD simulations : Validate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for ligand-receptor complexes) .

- SAR studies : Modify substituents (e.g., methyl → trifluoromethyl) to isolate target-specific effects .

Q. What experimental strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Answer : Advanced approaches include:

- Flow chemistry : Continuous flow reactors for sulfonamide coupling (residence time: 30–60 min, 60°C) to reduce side reactions .

- DoE (Design of Experiments) : Optimize parameters (pH, solvent ratio) via response surface methodology (RSM) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How to address discrepancies in bioactivity data across different cell lines or assay conditions?

- Answer : Standardize protocols and validate findings via:

- Orthogonal assays : Compare MTT vs. ATP-based luminescence in the same cell line .

- Metabolic stability tests : Use liver microsomes to rule out false negatives from rapid degradation .

- Batch-effect correction : Include internal controls (e.g., staurosporine) in multi-lab studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.